2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core. This scaffold is characterized by a fused chromone (benzopyran-4-one) and pyrrole ring system, which confers unique electronic and steric properties. The compound’s structure includes:
- 6,7-Dimethyl substituents on the chromone ring, enhancing lipophilicity and metabolic stability.
- 2-(4-Methoxyphenyl)ethyl and 4-(propan-2-yl)phenyl groups at positions 2 and 1, respectively, which modulate solubility and receptor-binding interactions.
The synthesis of this compound class typically employs multicomponent reactions (MCRs) using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
Molecular Formula |
C31H31NO4 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C31H31NO4/c1-18(2)22-8-10-23(11-9-22)28-27-29(33)25-16-19(3)20(4)17-26(25)36-30(27)31(34)32(28)15-14-21-6-12-24(35-5)13-7-21/h6-13,16-18,28H,14-15H2,1-5H3 |
InChI Key |
OHULPGHBQKIWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in various fields .
Comparison with Similar Compounds
Chromeno[2,3-c]pyrrole vs. Chromeno[2,3-d]pyrimidine
Chromeno[2,3-d]pyrimidine derivatives (e.g., 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) replace the pyrrole ring with a pyrimidine system. This modification enhances π-stacking interactions and improves cytotoxicity against cancer cell lines (e.g., A-549 and HT-29) .
Chromeno[2,3-c]pyrrole vs. Benzo[a]chromeno[2,3-c]phenazin-1-ones
Benzo[a]chromeno[2,3-c]phenazin-1-ones incorporate a phenazine moiety, extending conjugation and enabling intercalation with DNA. These compounds are synthesized via three-component reactions using ionic liquid catalysts and exhibit antimicrobial and anticancer activities .
Substituent-Driven Functional Differences
Comparative Reaction Efficiency
- Chromeno[2,3-d]pyrimidines: Require sequential hydrazine hydrate and carbohydrate reactions, yielding 60–75% .
- Benzo[a]chromeno[2,3-c]phenazin-1-ones: Utilize reusable ionic liquid catalysts (TMG IL), achieving 85–92% yields in <2 hours .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis benefits from broad substituent tolerance (methoxy, halogen, alkyl groups), enabling rapid diversification .
- Bioactivity Gaps: While chromeno[2,3-c]pyrroles show promise in enzyme modulation, their cytotoxicity remains underexplored compared to pyrimidine analogs .
- Optimization Potential: Introducing polar groups (e.g., hydroxyethyl in 4{4–19-7}) improves solubility without compromising stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
